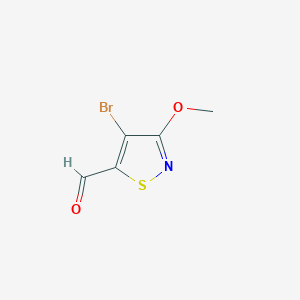

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde” is a chemical compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is aromatic, meaning that it has a ring of atoms with pi (π) electrons that are free to move from one bond to other bonds . This gives the ring many reactive positions where various chemical reactions can take place .

Molecular Structure Analysis

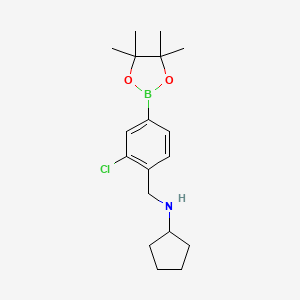

The molecular structure of “4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde” can be represented by the InChI code1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Thiazole compounds, including “4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde”, can undergo various chemical reactions due to the reactivity of the thiazole ring . These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde” include a molecular weight of 222.06 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Anticancer Research

Thiazole derivatives have shown promise in anticancer drug development. While specific studies on this compound are limited, related thiazole derivatives have demonstrated cytotoxic activity against cancer cells . Researchers may explore its potential as an anticancer agent.

Anti-Inflammatory and Analgesic Properties

Although not directly studied for these properties, related compounds containing thiazole rings have exhibited anti-inflammatory and analgesic effects . Investigating 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde’s potential in these areas could be worthwhile.

Mecanismo De Acción

Target of action

Thiazole is a heterocyclic compound that is found in many biologically active substances. It’s often used in medicinal chemistry due to its bioactivity . .

Mode of action

The mode of action of thiazole-containing compounds can vary widely depending on the specific compound. Some thiazole compounds can interact with enzymes or receptors in the body, leading to various biological effects

Biochemical pathways

Thiazole compounds can influence various biochemical pathways. For example, some thiazole compounds can inhibit or activate certain enzymes, affecting the biochemical pathways that these enzymes are involved in

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMOUHUYEOHIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)